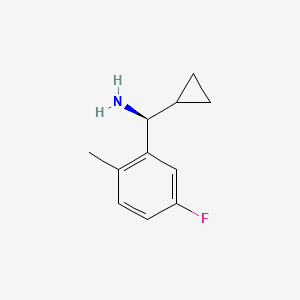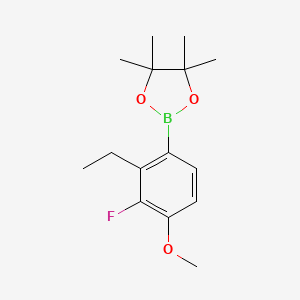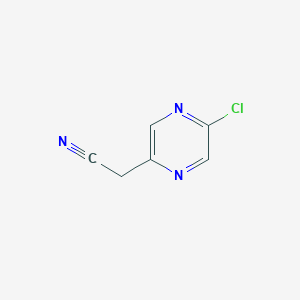
2-(5-Chloropyrazin-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloropyrazin-2-yl)acetonitrile is an organic compound with the molecular formula C6H4ClN3 It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and an acetonitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Nitrile Formation: : One common method to synthesize 2-(5-Chloropyrazin-2-yl)acetonitrile involves the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sodium cyanide to yield the nitrile compound.
Reaction Conditions:
-
Alternative Method: : Another approach involves the direct cyanation of 5-chloropyrazine using a cyanating agent such as copper(I) cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The chlorine atom in 2-(5-Chloropyrazin-2-yl)acetonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents: Sodium methoxide, ammonia, thiourea
Conditions: Solvent (e.g., ethanol), elevated temperature
-
Reduction Reactions: : The nitrile group can be reduced to an amine using reducing agents.
Common Reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon)
Conditions: Solvent (e.g., ether), room temperature to reflux
-
Oxidation Reactions: : The pyrazine ring can be oxidized under strong oxidative conditions.
Common Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
Major Products Formed
Substitution: 2-(5-Aminopyrazin-2-yl)acetonitrile, 2-(5-Methoxypyrazin-2-yl)acetonitrile
Reduction: 2-(5-Chloropyrazin-2-yl)ethylamine
Oxidation: Various oxidized pyrazine derivatives
Aplicaciones Científicas De Investigación
Chemistry
2-(5-Chloropyrazin-2-yl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloropyrazin-2-yl)acetonitrile and its derivatives depends on the specific application and target. In biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity. The chlorine and nitrile groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromopyrazin-2-yl)acetonitrile: Similar structure with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity due to the halogen’s properties.
2-(5-Chloropyridin-2-yl)acetonitrile: Contains a pyridine ring instead of pyrazine. This structural difference can affect its electronic properties and reactivity.
5-Acetyl-2-chloropyrazine: Another pyrazine derivative with an acetyl group. It has different chemical properties and applications.
Uniqueness
2-(5-Chloropyrazin-2-yl)acetonitrile is unique due to the combination of the pyrazine ring and the nitrile group, which imparts distinct electronic and steric characteristics. This uniqueness makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H4ClN3 |
|---|---|
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
2-(5-chloropyrazin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-6-4-9-5(1-2-8)3-10-6/h3-4H,1H2 |
Clave InChI |
XXAKNGKXNDNMNY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


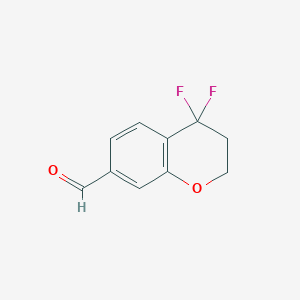
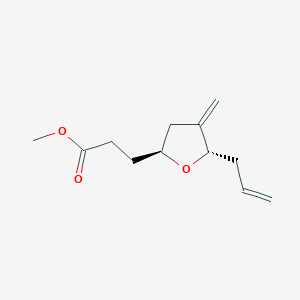
![3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile](/img/structure/B13053029.png)
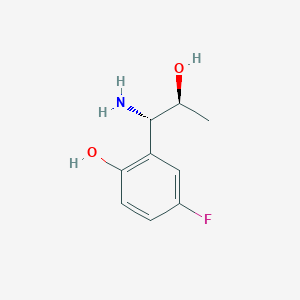
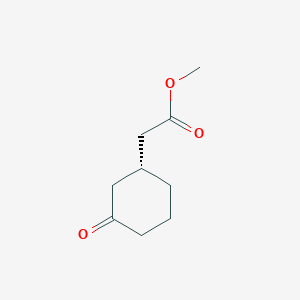
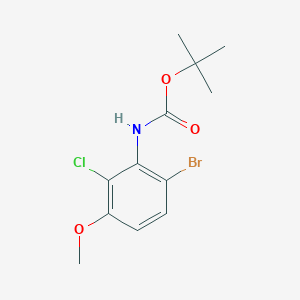

![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)



![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
